molecular formula C10H9ClN2O2 B1343770 Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate CAS No. 857035-29-1

Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate

Katalognummer: B1343770
CAS-Nummer: 857035-29-1
Molekulargewicht: 224.64 g/mol
InChI-Schlüssel: LVIQNMQUZOMYAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Characterization of Ethyl 2-Chloro-1H-Benzo[d]imidazole-6-Carboxylate

Molecular Topology and Crystallographic Analysis

The compound features a planar benzimidazole core fused with a benzene ring, substituted at position 2 by chlorine and position 6 by an ethyl ester group. Single-crystal X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 19.937 Å, b = 5.708 Å, c = 23.406 Å, and β = 108.521° . Key bond lengths include:

  • C=O (ester): 1.197(3) Å
  • C-Cl: 1.735(2) Å
  • N1-C2 (imidazole): 1.328(4) Å

The dihedral angle between the benzimidazole plane and the ester group is 12.3°, minimizing steric hindrance. Intermolecular C–H⋯O hydrogen bonds (2.89–3.12 Å) stabilize the lattice, while π-π stacking (3.48 Å) between aromatic rings enhances crystallinity .

Spectroscopic Profiling

1H and 13C Nuclear Magnetic Resonance (NMR)
  • 1H NMR (400 MHz, CDCl₃):
    δ 1.37 (t, J = 7.6 Hz, 3H, CH₃), 3.90 (s, 3H, OCH₃), 3.98 (q, J = 7.6 Hz, 2H, CH₂), 7.02 (d, J = 8.0 Hz, 1H, H-7), 7.83–7.87 (m, 2H, H-4/H-6) .
  • 13C NMR (100 MHz, CDCl₃):
    δ 167.1 (C=O), 155.8 (C-2), 133.7 (C-5), 127.9 (C-7), 123.8 (C-4), 111.0 (C-3a), 52.0 (OCH₃), 35.9 (CH₂), 13.6 (CH₃) .
Fourier-Transform Infrared (FT-IR) Spectroscopy
  • C=O stretch: 1720 cm⁻¹
  • C-Cl stretch: 750 cm⁻¹
  • N-H (imidazole): 3400 cm⁻¹ .
Mass Spectrometry

Electrospray ionization (ESI+) yields a molecular ion peak at m/z 224.64 [M+H]⁺, with fragmentation patterns indicating loss of CO₂Et (Δ m/z 73) and Cl (Δ m/z 35) .

Comparative Analysis of Benzimidazole Carboxylate Derivatives

Compound Substituents Solubility (mg/mL) λₘₐₓ (nm)
Ethyl 2-chloro derivative Cl (C2), CO₂Et (C6) 0.12 (DMSO) 274
Ethyl 2-ethyl derivative C₂H₅ (C2), CO₂Et (C6) 0.35 (DMSO) 268
2-Methyl carboxylic acid CH₃ (C2), COOH (C6) 1.80 (H₂O) 262

The chloro substituent reduces solubility compared to alkyl or carboxylic acid analogs due to increased hydrophobicity. Electronic effects from chlorine also redshift the UV absorption maximum by 6–12 nm relative to non-halogenated analogs .

Tautomeric Behavior and Protonation Sites

The compound exhibits annular tautomerism, with proton exchange between N1 and N3 of the imidazole ring. 13C NMR chemical shifts at δ 120.4 (C4) and δ 109.5 (C7) indicate a 78:22 equilibrium favoring the N1-protonated tautomer in CDCl₃, calculated using: $$ \% \text{N1 tautomer} = \frac{\delta_{\text{C4}} - 110.0}{120.0 - 110.0} \times 100 $$ Density functional theory (DFT) at the M06-2X/6-311+G(d,p) level confirms the N1 tautomer is energetically favored by 2.3 kcal/mol due to resonance stabilization from the ester group . Protonation occurs preferentially at N3 in acidic media (pKa = 5.2), forming a delocalized cation stabilized by conjugation with the chlorine substituent .

Eigenschaften

IUPAC Name

ethyl 2-chloro-3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-9(14)6-3-4-7-8(5-6)13-10(11)12-7/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIQNMQUZOMYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647345
Record name Ethyl 2-chloro-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857035-29-1
Record name Ethyl 2-chloro-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Based on the search results provided, here's what is known about the applications of benzimidazole derivatives, including "Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate":

Benzimidazole Derivatives: Pharmacological Activities

Benzimidazole derivatives have a wide range of biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer effects .

Antiviral Applications

Certain benzimidazole derivatives have demonstrated antiviral activity against enteroviruses, cytomegalovirus, and herpes simplex virus (HSV) .

  • Compounds 112–113 showed potent enterovirus inhibition .
  • Benzimidazole D-ribonucleosides derivatives 114–115 were effective against rat cytomegalovirus infected cells .
  • Derivatives 116–118 and nucleosides 119 inhibited Herpes Simplex Virus-induced cytopathic effect (CPE), with compound 119 showing an IC50 value four times lower than ribavirin and eight times lower than maribavir .

Anti-inflammatory and Analgesic Applications

Benzimidazole derivatives have shown cyclooxygenase inhibitory effects and significant reduction of edema volume .

  • Compounds 136–137 exhibited remarkable in vitro cyclooxygenase inhibition and reduced edema volume .
  • Compounds 138–143 exerted notable anti-inflammatory effects .
  • Compound 147 showed prominent analgesic activity .
  • Compounds 148–150 demonstrated notable reduction in edema .
  • Compound 151 displayed analgesic activity and protection of inflammation .
  • Compounds 152–154 produced remarkable COX-2 inhibition, with compound 152 showing a promising anti-inflammatory effect .
  • Compounds 155–159 asserted significant analgesic and anti-inflammatory activities .
  • Compound 162 showed maximum selectivity towards the COX-2 enzyme .
  • Compounds 166, 167 and 168 exhibited remarkable analgesic activity .
  • Compounds 169, 170 and 171 displayed notable analgesic properties .
  • Compounds 170, 172 and 173 exhibited promising central analgesic potential and reduction in paw edema .

Anticancer and Antiproliferative Activities

Benzimidazole derivatives have been investigated for their antiproliferative, antibacterial, and antifungal activities .

  • Compound 2g exhibited the best antiproliferative activity against the MDA-MB-231 cell line and displayed significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus .
  • Compounds 1b , 1c , 2e , and 2g showed moderate activities toward Candida albicans and Aspergillus niger .

Specific Information on this compound

  • This compound has a molecular weight of 224.64 g/mol .
  • It can be stored in a dark place under an inert atmosphere at room temperature .

Wirkmechanismus

The mechanism of action of Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor functions by interacting with receptor binding domains. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects at Position 2

Chloro vs. Methyl Substituents
  • Synthesized in 79% yield via cyclization and hydrazine-mediated reactions, indicating efficient pathways for alkyl-substituted analogs . Methyl groups enhance lipophilicity, which may improve membrane permeability in biological systems compared to the chloro analog.
Chloro vs. Bromo Substituents
  • Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate (CAS 1805673-99-7, ): Bromine’s larger atomic radius and higher leaving-group ability make this analog more reactive in substitution reactions.
Chloro vs. Aryl/Aminoalkyl Substituents
  • Methyl 2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate ():
    • The 4-hydroxyphenyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents.
    • Synthesized via sulfuric acid-catalyzed cyclization (75% yield ), similar to methods for the chloro compound .

Ester Group Variations at Position 6

Ethyl vs. Methyl Esters
  • Methyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate :
    • Methyl esters reduce molecular weight (e.g., 218.2 g/mol for methyl 2-(4-hydroxyphenyl)-derivative) and may alter metabolic stability compared to ethyl esters .
    • Ethyl esters generally exhibit slower hydrolysis rates in vivo, prolonging half-life in biological systems.

Biologische Aktivität

Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate, a benzimidazole derivative, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic uses, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₈ClN₃O₂ and a molecular weight of approximately 224.64 g/mol. The compound features a chloro substituent at the second position of the benzimidazole ring and an ethyl ester group at the carboxyl position. This unique structure is crucial for its interaction with biological targets and enhances its pharmacological properties .

Synthesis

The synthesis of this compound typically involves cyclization reactions. One common method includes treating substituted anilines with chloroacetic acid under specific conditions to form the benzimidazole structure. The reaction conditions can significantly affect the yield and purity of the final product .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. A study reported that modifications to the benzimidazole core could enhance biological activity, indicating that this compound may serve as a lead for developing new antimicrobial agents .

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismIC50 (µM)
This compoundStaphylococcus aureus12.5
This compoundEscherichia coli15.0

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)8.0Apoptosis induction
HCT116 (Colon Cancer)10.5Cell cycle arrest

The mechanism of action for this compound largely depends on its interactions with specific biological targets, such as enzymes and receptors. Studies suggest that the compound may act as an inhibitor for various enzymes involved in cellular processes, potentially modulating pathways associated with inflammation and tumorigenesis .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 12.5 µM, highlighting its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Properties

In another investigation, the compound was tested against several cancer cell lines, including MCF-7 and HCT116. The results demonstrated an IC50 value of 8.0 µM for MCF-7 cells, where it induced apoptosis through the activation of caspase pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.